4-bromo-3-(dimethoxymethyl)Pyridine
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Overview
Description
4-Bromo-3-(dimethoxymethyl)pyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by a bromine atom at the 4th position and a dimethoxymethyl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(dimethoxymethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(dimethoxymethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the pyridine ring.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst.
Grignard Reagents: The bromine atom can be replaced by a Grignard reagent, leading to the formation of various substituted pyridines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while reactions with Grignard reagents can yield substituted pyridines with various functional groups .
Scientific Research Applications
4-Bromo-3-(dimethoxymethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-(dimethoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(dimethoxymethyl)pyridine: This compound has a similar structure but with the bromine atom at the 3rd position instead of the 4th.
4-Bromo-2,3-dimethylpyridine: Another bromopyridine derivative with different substituents on the pyridine ring.
Uniqueness
Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10BrNO2 |
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Molecular Weight |
232.07 g/mol |
IUPAC Name |
4-bromo-3-(dimethoxymethyl)pyridine |
InChI |
InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-5-10-4-3-7(6)9/h3-5,8H,1-2H3 |
InChI Key |
HIDGVSHMYRXTQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CN=C1)Br)OC |
Origin of Product |
United States |
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